molecular formula C10H9ClN2 B2589306 4-Chloro-3-methylquinolin-5-amine CAS No. 2031268-87-6

4-Chloro-3-methylquinolin-5-amine

Cat. No.: B2589306
CAS No.: 2031268-87-6
M. Wt: 192.65
InChI Key: YXVYITBJMNBBRX-UHFFFAOYSA-N
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Description

4-Chloro-3-methylquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-methylquinolin-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activities and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to particular cellular compartments. The compound’s distribution can affect its accumulation and activity, with higher concentrations potentially leading to more pronounced biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylquinolin-5-amine typically involves the use of quinoline derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated quinoline derivative under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions can be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or amine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Chloro-3-methylquinolin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 4-Chloro-3-methylquinolin-5-amine, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

This compound is unique due to the presence of both chloro and methyl groups on the quinoline ring, which can influence its reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse quinoline derivatives with tailored properties .

Properties

IUPAC Name

4-chloro-3-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-13-8-4-2-3-7(12)9(8)10(6)11/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVYITBJMNBBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=C2N=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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